![molecular formula C18H12ClN5S2 B603901 4-chlorophenyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide CAS No. 951955-88-7](/img/structure/B603901.png)
4-chlorophenyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chlorophenyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of an indole ring, a triazole ring, and a thiadiazole ring, which are known for their significant biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 4-chlorophenyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with a triazole-thiadiazole precursor under specific conditions to form the final compound. The reaction typically requires the use of a solvent such as ethanol and a catalyst like piperidine . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
4-chlorophenyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile and catalysts such as piperidine. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-chlorophenyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of other complex molecules.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-chlorophenyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors and enzymes, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
4-chlorophenyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole ring structure and exhibit similar biological activities.
Triazole derivatives: These compounds contain the triazole ring and are known for their diverse biological activities.
Thiadiazole derivatives: These compounds have the thiadiazole ring and are studied for their potential therapeutic applications. The uniqueness of this compound lies in its combination of these three rings, which imparts a unique set of properties and activities.
Propriétés
Numéro CAS |
951955-88-7 |
|---|---|
Formule moléculaire |
C18H12ClN5S2 |
Poids moléculaire |
397.9g/mol |
Nom IUPAC |
3-[(4-chlorophenyl)sulfanylmethyl]-6-(1H-indol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H12ClN5S2/c19-11-5-7-12(8-6-11)25-10-16-21-22-18-24(16)23-17(26-18)14-9-20-15-4-2-1-3-13(14)15/h1-9,20H,10H2 |
Clé InChI |
RJDSMGLMQVGQFE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NN4C(=NN=C4S3)CSC5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-TERT-BUTYLPHENYL)-6-[(2-HYDROXYPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B603819.png)
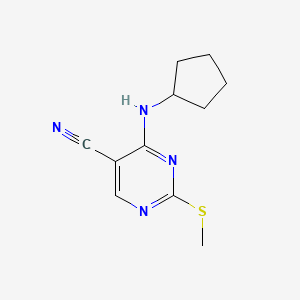
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-2-methylmorpholine](/img/structure/B603823.png)
![(Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-4-bromophenol](/img/structure/B603825.png)
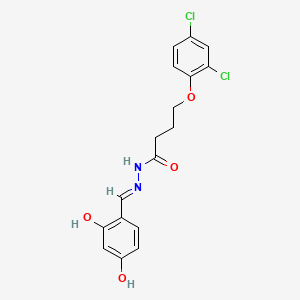
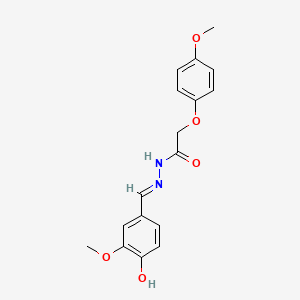
![N,N'-bis[(2-hydroxyphenyl)methylideneamino]hexanediamide](/img/structure/B603828.png)
![N'-{[(4-hydroxy-3-methoxyphenyl)methylidene]amino}-N-methylcarbamimidothioic acid](/img/structure/B603829.png)
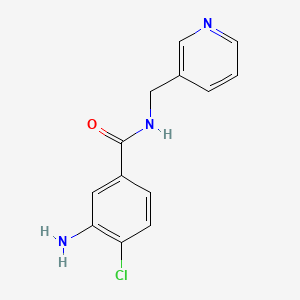
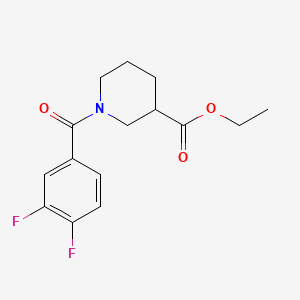
![2-ethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]nicotinamide](/img/structure/B603832.png)
![N'-[(2,4-dihydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B603833.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B603835.png)
![2-bromo-6-methoxy-4-{[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B603840.png)
